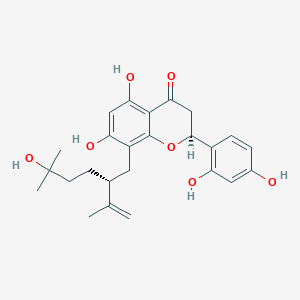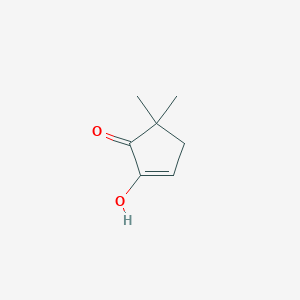
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- is a chemical compound belonging to the phosphole family. Phospholes are heterocyclic compounds containing a phosphorus atom within a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the first position, a methyl group at the third position, and a partially saturated ring structure.
Preparation Methods
The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate phosphine precursors with ethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the success of the synthesis.
Chemical Reactions Analysis
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield phosphole oxides, while reduction can lead to fully saturated phospholanes.
Scientific Research Applications
This compound finds applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in coordination chemistry studies. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications include its use as a catalyst in polymerization reactions and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The presence of the ethoxy and methyl groups may also modulate its reactivity and binding affinity.
Comparison with Similar Compounds
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as 3-methyl-1-phenyl-2-phospholene-1-oxide and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. These compounds share structural similarities but differ in their substituents and degree of saturation. The unique combination of ethoxy and methyl groups in 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Properties
CAS No. |
51090-83-6 |
|---|---|
Molecular Formula |
C7H13OP |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
1-ethoxy-3-methyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13OP/c1-3-8-9-5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
InChI Key |
FLCKLBWHXPHVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1CC=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


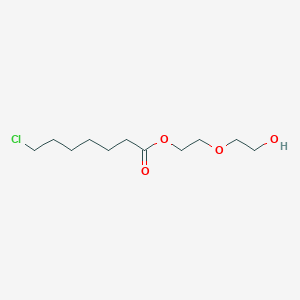
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
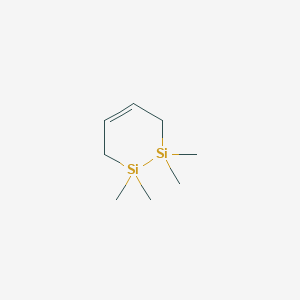
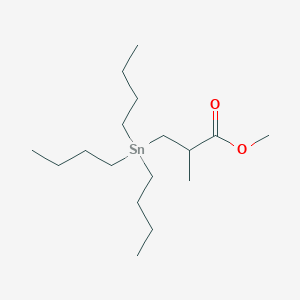
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
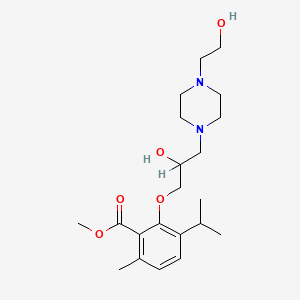
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

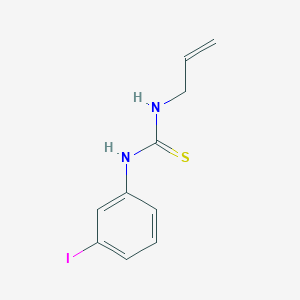
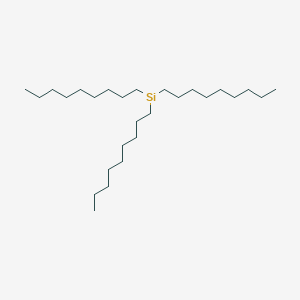
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
